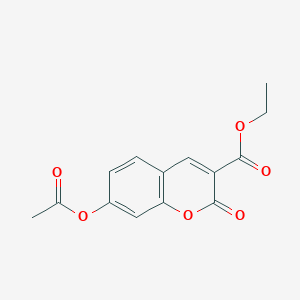

Ethyl 7-acetoxycoumarin-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 7-acetyloxy-2-oxochromene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O6/c1-3-18-13(16)11-6-9-4-5-10(19-8(2)15)7-12(9)20-14(11)17/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKVJGNVETVRDTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C(C=C2)OC(=O)C)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60350912 | |

| Record name | Ethyl 7-acetoxycoumarin-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13209-77-3 | |

| Record name | Ethyl 7-acetoxycoumarin-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Ethyl 7-acetoxycoumarin-3-carboxylate

An In-Depth Technical Guide to the

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis of Ethyl 7-acetoxycoumarin-3-carboxylate, a key heterocyclic scaffold with significant applications in the development of fluorescent probes and bioactive compounds. The narrative is structured to deliver not just a protocol, but a deep understanding of the underlying chemical principles, from reaction mechanism to process optimization. We detail a robust two-step synthetic pathway commencing with a base-catalyzed Knoevenagel condensation to form the pivotal intermediate, Ethyl 7-hydroxycoumarin-3-carboxylate, followed by a strategic O-acetylation to yield the target molecule. This document is intended for researchers, chemists, and drug development professionals, offering detailed experimental procedures, mechanistic insights, and process validation checkpoints to ensure reproducible, high-yield synthesis.

Introduction: The Significance of the Coumarin Scaffold

Coumarins (2H-1-benzopyran-2-ones) represent a privileged class of heterocyclic compounds, widely distributed in nature and renowned for their diverse pharmacological properties, including anticoagulant, anti-inflammatory, and anticancer activities.[1] The substituent at the 3-position and the oxygenation pattern on the benzene ring are critical determinants of their biological function and photophysical properties. This compound is a particularly valuable derivative; the ester at the 3-position serves as a versatile handle for further chemical modification, while the 7-acetoxy group can be hydrolyzed by intracellular esterases, releasing the fluorescent 7-hydroxycoumarin and enabling its use as a fluorogenic substrate for enzyme activity assays.

This guide presents an efficient and reliable synthesis designed for laboratory-scale production, emphasizing the causal relationships between reaction conditions and outcomes.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step sequence. This strategy isolates the formation of the core coumarin ring system from the functionalization of the phenolic hydroxyl group, allowing for greater control and purification at each stage.

-

Step 1: Knoevenagel Condensation. Formation of the intermediate, Ethyl 7-hydroxycoumarin-3-carboxylate, via the condensation of 2,4-dihydroxybenzaldehyde with diethyl malonate.

-

Step 2: O-Acetylation. Esterification of the 7-hydroxy group of the intermediate using acetic anhydride to yield the final product.

The overall workflow is depicted below.

Figure 1: Overall two-step synthetic workflow.

Step 1: Synthesis of Ethyl 7-hydroxycoumarin-3-carboxylate

Principle & Mechanism: The Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone of C-C bond formation in organic synthesis.[2] The reaction involves the condensation of an aldehyde or ketone with a compound possessing an active methylene group, catalyzed by a weak base.[3] In this synthesis, the active methylene compound is diethyl malonate, and the aldehyde is 2,4-dihydroxybenzaldehyde.

The mechanism proceeds via three key stages:

-

Enolate Formation: The basic catalyst, typically piperidine, abstracts an acidic α-proton from diethyl malonate to form a resonance-stabilized enolate.[1] This step is crucial as it generates the potent nucleophile required for the subsequent step.

-

Nucleophilic Addition: The enolate attacks the electrophilic carbonyl carbon of 2,4-dihydroxybenzaldehyde, forming an aldol-type addition product.

-

Cyclization & Dehydration: The intermediate undergoes an intramolecular transesterification. The hydroxyl group at the C2 position of the benzaldehyde ring attacks the carbonyl of one of the ester groups, leading to cyclization and the formation of the stable benzopyrone ring system after elimination of ethanol and water.[4]

Figure 2: Mechanism of coumarin synthesis via Knoevenagel condensation.

Detailed Experimental Protocol

Materials & Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 2,4-Dihydroxybenzaldehyde | 138.12 | 5.00 g | 36.2 |

| Diethyl malonate | 160.17 | 6.35 mL (5.80 g) | 36.2 |

| Piperidine | 85.15 | 0.5 mL | ~5.0 |

| Ethanol (Absolute) | 46.07 | 50 mL | - |

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,4-dihydroxybenzaldehyde (5.00 g, 36.2 mmol) and absolute ethanol (50 mL). Stir the mixture until the solid is fully dissolved.

-

Reagent Addition: Add diethyl malonate (6.35 mL, 36.2 mmol) to the flask, followed by the dropwise addition of piperidine (0.5 mL) as the catalyst.

-

Reaction: Heat the reaction mixture to reflux (approximately 80-85°C) using a heating mantle. A bright yellow precipitate should begin to form within 30-60 minutes. Maintain the reflux for 4 hours.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of hexane:ethyl acetate (70:30 v/v).

-

Work-up & Isolation: After 4 hours, cool the reaction mixture to room temperature and then further cool in an ice bath for 30 minutes to maximize precipitation.

-

Purification: Collect the yellow solid product by vacuum filtration, washing the filter cake with cold ethanol (2 x 15 mL) to remove unreacted starting materials and impurities.

-

Drying: Dry the purified product, Ethyl 7-hydroxycoumarin-3-carboxylate, in a vacuum oven at 60°C to a constant weight. A typical yield is 75-85%.

Step 2:

Principle & Mechanism: O-Acetylation

This step involves the esterification of the phenolic hydroxyl group at the C7 position of the coumarin ring. Acetic anhydride is used as the acetylating agent, and a base, such as pyridine, serves as a catalyst. The mechanism is a standard nucleophilic acyl substitution. The lone pair of electrons on the phenolic oxygen attacks one of the electrophilic carbonyl carbons of acetic anhydride. The pyridine facilitates the reaction by activating the anhydride and neutralizing the acetic acid byproduct.

Detailed Experimental Protocol

Materials & Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| Ethyl 7-hydroxycoumarin-3-carboxylate | 234.20 | 5.00 g | 21.3 |

| Acetic Anhydride | 102.09 | 10 mL | ~106 |

| Pyridine | 79.10 | 15 mL | - |

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, suspend Ethyl 7-hydroxycoumarin-3-carboxylate (5.00 g, 21.3 mmol) in pyridine (15 mL).

-

Reagent Addition: Cool the flask in an ice bath. Slowly add acetic anhydride (10 mL) dropwise to the stirred suspension. The reaction is exothermic.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. The suspension should dissolve, resulting in a clear solution.

-

Work-up & Isolation: Pour the reaction mixture slowly into 200 mL of ice-cold water with vigorous stirring. A white precipitate of the product will form.

-

Purification: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water until the odor of pyridine is no longer detectable.

-

Recrystallization: Recrystallize the crude product from an ethanol/water mixture to obtain pure white crystals of this compound.

-

Drying: Dry the final product in a vacuum oven at 50°C. A typical yield is 85-95%.

Summary and Characterization

The successful synthesis of the target molecule relies on careful execution of the two primary steps. The table below summarizes the key parameters for this synthetic pathway.

| Parameter | Step 1: Knoevenagel Condensation | Step 2: O-Acetylation |

| Reaction Type | Condensation & Cyclization | Esterification (Acetylation) |

| Key Reagents | 2,4-Dihydroxybenzaldehyde, Diethyl malonate | Acetic Anhydride |

| Catalyst | Piperidine | Pyridine |

| Solvent | Ethanol | Pyridine (reagent & solvent) |

| Temperature | Reflux (~80-85°C) | 0°C to Room Temperature |

| Reaction Time | 4 hours | 2 hours |

| Typical Yield | 75-85% | 85-95% |

| Product | Ethyl 7-hydroxycoumarin-3-carboxylate | This compound |

| Appearance | Yellow Solid | White Crystalline Solid |

The final product should be characterized using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its structure and purity.

Conclusion

The two-step synthetic route described herein provides a reliable and high-yielding method for the preparation of this compound. By first employing a Knoevenagel condensation to construct the core coumarin ring, followed by a straightforward O-acetylation, this guide offers a validated protocol suitable for both academic research and process development in the pharmaceutical industry. The detailed mechanistic explanations and procedural checkpoints are designed to empower scientists to not only replicate this synthesis but also to adapt it for the creation of novel coumarin derivatives.

References

-

Wikipedia. (2023). Pechmann condensation. Retrieved from [Link]

-

Scientific & Academic Publishing. (2017). Synthesis of 3-carboxylated Coumarins by Knoevenagel Condensation and Exploratory Anti-inflammatory Activity Evaluation by in vivo model. Retrieved from [Link]

-

Bogdal, D. (1998). Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. Journal of Chemical Research, Synopses. Retrieved from [Link]

-

Patel, R. et al. (2014). Recent Advances in the Synthesis of Coumarin Derivatives via Knoevenagel Condensation: A Review. Synthetic Communications, 44(19), 2737-2767. Retrieved from [Link]

-

Journal of Chemical Research. (1998). Coumarins: Fast Synthesis by Knoevenagel Condensation under Microwave Irradiation. Retrieved from [Link]

-

Organic Reactions. (n.d.). The Perkin Reaction and Related Reactions. Retrieved from [Link]

-

Indian Journal of Chemistry. (2007). Synthesis of coumarins via Pechmann condensation using inorganic ion exchangers as solid acid catalysts. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Pechmann condensation – Knowledge and References. Retrieved from [Link]

-

National Institutes of Health. (2019). Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pechmann Condensation Coumarin Synthesis. Retrieved from [Link]

-

Wikipedia. (2023). Perkin rearrangement. Retrieved from [Link]

-

Longdom Publishing. (2018). A Concise Introduction of Perkin Reaction. Retrieved from [Link]

-

YouTube. (2020). Practical 4: SYNTHESIS OF 7-HYDROXY-4-METHYLCOUMARIN. Retrieved from [Link]

-

Slideshare. (2018). Synthesis of 7 hydroxy-4-methyl coumarin. Retrieved from [Link]

-

Sathee NEET - IIT Kanpur. (n.d.). Perkin Reaction Mechanism. Retrieved from [Link]

-

SlidePlayer. (n.d.). Synthesis of 3-Substituted Coumarins by the Knoevenagel Condensation Reaction. Retrieved from [Link]

- Google Patents. (n.d.). US3631067A - Preparation of coumarin.

-

ResearchGate. (2013). Synthesis and bio-evaluation of novel 7-hydroxy coumarin derivatives via Knoevenagel reaction. Retrieved from [Link]

-

ResearchGate. (2013). Synthesis and characterization of novel 7-hydroxycoumarin derivatives. Retrieved from [Link]

-

PubMed. (2020). Non-Enzymatic Protein Acetylation by 7-Acetoxy-4-Methylcoumarin. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanism for the synthesis of coumarins via Knoevenagel condensation.... Retrieved from [Link]

-

Studylib. (n.d.). Coumarin Synthesis: Knoevenagel Condensation Lab Experiment. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Regioselectivity of aminomethylation in 3-acetyl-7-hydroxycoumarins: Mannich bases and Betti bases. Retrieved from [Link]

-

RSC Publishing. (2021). Regioselectivity of aminomethylation in 3-acetyl-7-hydroxycoumarins: Mannich bases and Betti bases. Retrieved from [Link]

-

ACG Publications. (2014). Ethyl coumarin-3-carboxylate: Synthesis and chemical properties. Retrieved from [Link]

-

IUCr Journals. (2011). Ethyl 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylate. Retrieved from [Link]

-

Arkat USA. (2025). Synthesis of some novel coumarin-pyrimidine hybrid compounds from 8- and 6-acetyl-7-hydroxy-4-methylcoumarin. Retrieved from [Link]

-

National Institutes of Health. (2011). (E)-Ethyl 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylate. Retrieved from [Link]

-

ResearchGate. (2018). Ethyl 7-hydroxycoumarin-3-carboxylate derivatives: Synthesis, characterization and effect of liquid crystal properties. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate. Retrieved from [Link]

-

Functional Materials. (2025). Synthesis, spectral properties and TD-DFT calculations of fluorescent mono and diphenyl substituted coumarin-3-carboxylic acids and their ethyl esters. Retrieved from [Link]

-

PubChem. (n.d.). ethyl 2-oxo-2H-chromene-3-carboxylate. Retrieved from [Link]

-

Semantic Scholar. (2018). Ethyl 7-hydroxycoumarin-3-carboxylate derivatives: Synthesis, characterization and effect of liquid crystal properties. Retrieved from [Link]

-

National Institutes of Health. (2015). Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes. Retrieved from [Link]

-

ChemRxiv. (n.d.). Novel styrene copolymers with some ethyl phenylcyanoacrylates. Retrieved from [Link]

-

ResearchGate. (2018). Ethyl 7-hydroxycoumarin-3-carboxylate derivatives: Synthesis, characterization and effect of liquid crystal properties. Retrieved from [Link]

- Google Patents. (n.d.). US20070213553A1 - Method for producing a cyanoacrylate monomer.

-

National Institutes of Health. (2010). Synthesis of the fluorescent amino acid rac-(7-hydroxycoumarin-4-yl)ethylglycine. Retrieved from [Link]

Sources

Ethyl 7-acetoxycoumarin-3-carboxylate chemical properties

An In-depth Technical Guide: Ethyl 7-acetoxycoumarin-3-carboxylate: Properties, Synthesis, and Applications

Introduction

Coumarins represent a significant class of heterocyclic compounds found widely in nature and are prized for their diverse biological activities and unique photophysical properties.[1] Within this family, this compound serves as a pivotal molecule for researchers, particularly in the fields of drug discovery and biochemical assay development. Its structure features the core coumarin scaffold, an ester group at the 3-position which modulates its electronic properties, and a 7-acetoxy group that acts as both a protective group and a key functional handle for fluorogenic applications.

This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed synthetic protocols, and an exploration of its primary applications. The content is tailored for researchers and scientists who require a deep technical understanding of this versatile compound.

Molecular Structure and Physicochemical Properties

The foundational characteristics of a compound dictate its handling, reactivity, and suitability for various applications. This compound is a crystalline solid whose properties are summarized below.

Chemical Structure

The molecule's structure is based on a 2H-chromen-2-one core, substituted at positions 3 and 7.

Caption: Chemical structure of this compound.

Physicochemical Data

The physical properties of the compound are crucial for its storage, handling, and use in experimental setups.

| Property | Value | Source(s) |

| IUPAC Name | Ethyl 2-oxo-7-(acetyloxy)-2H-chromene-3-carboxylate | N/A |

| Molecular Formula | C₁₄H₁₂O₆ | [2] (inferred) |

| Molecular Weight | 276.24 g/mol | [2] (inferred) |

| Appearance | White to off-white crystalline powder | [3][4] |

| Melting Point | 164–167 °C (for a similar 7-acetoxycoumarin) | [2] |

| Solubility | Soluble in DMSO, Chloroform | [3][4][5][6] |

| CAS Number | Not directly found, precursor is 6093-71-6 | [3][7][8] |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. The key spectral features are detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework.

-

¹H NMR: The proton NMR spectrum is highly characteristic. The ethyl ester group shows a triplet around 1.3 ppm (CH₃) and a quartet around 4.3 ppm (CH₂). A sharp singlet for the acetyl (CH₃) protons appears around 2.35 ppm.[2] The aromatic protons on the coumarin ring typically appear between 7.0 and 8.0 ppm, with a distinct singlet for the proton at the C4 position appearing downfield (around 8.8 ppm for the unsubstituted core).[9]

-

¹³C NMR: The carbon spectrum will show three distinct carbonyl signals: the lactone carbonyl (~160 ppm), the acetate carbonyl (~169 ppm), and the ethyl ester carbonyl (~165 ppm).[2][10] Aromatic carbons resonate in the 110-155 ppm region, while the aliphatic carbons of the ethyl group and the acetyl methyl group appear upfield.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 1760-1775 | C=O Stretch | Acetoxy ester carbonyl |

| 1715-1730 | C=O Stretch | α,β-unsaturated ethyl ester carbonyl[11] |

| 1700-1720 | C=O Stretch | Lactone (cyclic ester) carbonyl |

| 1600-1620 | C=C Stretch | Aromatic ring stretching |

| 1000-1300 | C-O Stretch | Multiple strong bands for ester linkages[11] |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns. For this compound (MW: 276.24), the electron ionization (EI) mass spectrum is expected to show:

-

Molecular Ion Peak (M⁺): A peak at m/z = 276.

-

Key Fragments: A prominent peak at m/z = 234 (loss of a ketene fragment, CH₂=C=O, from the acetoxy group) and m/z = 206 (subsequent loss of ethylene, C₂H₄, or CO from the ester).

Synthesis and Reactivity

This compound is typically prepared in a two-step process starting from resorcinol.

Synthetic Pathway

The synthesis involves the formation of the coumarin ring system followed by acetylation of the hydroxyl group. The initial step is a Knoevenagel condensation.[1][12]

Caption: General synthetic route to this compound.

Experimental Protocol: Acetylation

This protocol details the conversion of the immediate precursor, Ethyl 7-hydroxycoumarin-3-carboxylate, to the final product.

-

Dissolution: Dissolve Ethyl 7-hydroxycoumarin-3-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane or pyridine at room temperature.

-

Reagent Addition: Add acetic anhydride (1.5 eq) to the solution. If not using pyridine as the solvent, add a catalytic amount of pyridine (0.1 eq).

-

Reaction: Stir the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Scientific Rationale: Pyridine acts as a nucleophilic catalyst and a base to neutralize the acetic acid byproduct, which drives the esterification reaction to completion.

-

-

Workup: Upon completion, pour the reaction mixture into ice-cold water to quench the excess acetic anhydride.

-

Extraction: If necessary, extract the aqueous mixture with an organic solvent like ethyl acetate. Wash the organic layer with dilute HCl (to remove pyridine), followed by saturated sodium bicarbonate solution, and finally brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol to yield the final product as a crystalline solid.

Key Reactivity: Ester Hydrolysis

The most significant reaction of this compound is the hydrolysis of the 7-acetoxy group to regenerate the 7-hydroxycoumarin derivative. This cleavage can be achieved chemically (e.g., with a mild base like sodium carbonate) or, more importantly, enzymatically. This reactivity is the basis for its primary application.

Core Applications in Research

The unique structure of this compound makes it a valuable tool in biological and chemical research.

Fluorogenic Substrate for Esterase Detection

The primary application of this compound is as a fluorogenic substrate for detecting esterase activity.[13]

-

Mechanism of Action: this compound is essentially non-fluorescent. However, upon enzymatic cleavage of the acetoxy group by an esterase, it releases Ethyl 7-hydroxycoumarin-3-carboxylate. This product is highly fluorescent, emitting a strong blue light (λmax ~450 nm) when excited with UV light (~400 nm).[3] The rate of fluorescence increase is directly proportional to the esterase activity.

Caption: Mechanism of fluorescence activation by esterase activity.

Intermediate in Chemical Synthesis

The acetoxy group serves as an effective protecting group for the 7-hydroxyl functionality. This allows chemists to perform reactions on other parts of the coumarin scaffold, such as the aromatic ring or the ester at position 3, without interference from the acidic phenol. The acetoxy group can be easily removed under mild basic conditions once the desired modifications are complete.[2]

Conclusion

This compound is a multifunctional compound with well-defined chemical properties and significant utility. Its straightforward synthesis and, most notably, its role as a fluorogenic "turn-on" sensor for esterase activity make it an indispensable tool for biochemists and cell biologists. Furthermore, its application as a protected synthetic intermediate provides a reliable route for the creation of more complex and novel coumarin derivatives for drug development and materials science.

References

-

ChemBK. Ethyl 7-Hydroxycoumarin-3-carboxylate. Available from: [Link]

-

National Center for Biotechnology Information. (2024). Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes. PubMed Central. Available from: [Link]

-

ResearchGate. Ethyl 7-hydroxycoumarin-3-carboxylate derivatives: Synthesis, characterization and effect of liquid crystal properties. Available from: [Link]

-

Semantic Scholar. One-pot synthesis of potential antioxidant agents, 3- carboxylate coumarin derivatives. Available from: [Link]

-

Journal "Functional Materials". Synthesis, spectral properties and TD-DFT calculations of fluorescent mono and diphenyl substituted coumarin-3-carboxylic acids and their ethyl esters. Available from: [Link]

-

ResearchGate. Synthesis of ethyl esters of 7‐hydroxycoumarin (EtCou‐OH) and.... Available from: [Link]

-

ACG Publications. Ethyl coumarin-3-carboxylate: Synthesis and chemical properties. Available from: [Link]

-

ResearchGate. Ethyl 7-hydroxycoumarin-3-carboxylate derivatives: Synthesis, characterization and effect of liquid crystal properties. Available from: [Link]

-

ResearchGate. (PDF) ChemInform Abstract: Ethyl Coumarin-3-carboxylate: Synthesis and Chemical Properties. Available from: [Link]

-

National Institutes of Health. Synthesis of the fluorescent amino acid rac-(7-hydroxycoumarin-4-yl)ethylglycine. Available from: [Link]

-

Jetir.org. synthesis of coumarin derivatives via pechmann condensation and nitration reaction. Available from: [Link]

-

Semantic Scholar. Ethyl Coumarin‐3‐carboxylate: Synthesis and Chemical Properties. Available from: [Link]

-

MDPI. (R/S)-Ethyl 2-Acetoxy-4-phenyl-4H-chromene-3-carboxylate. Available from: [Link]

-

NIST WebBook. Ethyl 3-coumarincarboxylate. Available from: [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Esters. Available from: [Link]

-

NIST WebBook. Ethyl 3-coumarincarboxylate. Available from: [Link]

-

MDPI. 3-(3-Bromophenyl)-7-acetoxycoumarin. Available from: [Link]

-

PubChem. ethyl 2-oxo-2H-chromene-3-carboxylate. Available from: [Link]

-

PubMed Central. Coumarin-3-carboxylic acid derivatives as potentiators and inhibitors of recombinant and native N-Methyl-D-Aspartate receptors. Available from: [Link]

Sources

- 1. acgpubs.org [acgpubs.org]

- 2. mdpi.com [mdpi.com]

- 3. chembk.com [chembk.com]

- 4. ETHYL COUMARIN-3-CARBOXYLATE CAS#: 1846-76-0 [m.chemicalbook.com]

- 5. selleckchem.com [selleckchem.com]

- 6. ETHYL COUMARIN-3-CARBOXYLATE | 1846-76-0 [chemicalbook.com]

- 7. 7-Hydroxycoumarin-3-carboxylic acid ethyl ester - Creative Enzymes [creative-enzymes.com]

- 8. scbt.com [scbt.com]

- 9. functmaterials.org.ua [functmaterials.org.ua]

- 10. mdpi.com [mdpi.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to Ethyl 7-acetoxycoumarin-3-carboxylate

Prepared by: Gemini, Senior Application Scientist

For: Researchers, scientists, and drug development professionals.

Abstract

Ethyl 7-acetoxycoumarin-3-carboxylate (CAS No. 13209-77-3) is a derivative of the widely studied coumarin scaffold, a class of compounds renowned for their significant photophysical properties and biological activities.[1] This technical guide provides a comprehensive overview of this specific molecule, designed to support researchers in its synthesis, characterization, and application. By leveraging established principles of coumarin chemistry and data from closely related analogues, this document details the logical synthesis pathway from its hydroxy precursor, predicts its key spectroscopic characteristics, and explores its potential applications in fields such as fluorescent probe development and medicinal chemistry. The protocols and analyses presented herein are grounded in authoritative chemical principles to ensure scientific integrity and practical utility for professionals in drug discovery and materials science.

Introduction and Chemical Identity

This compound is a synthetic organic compound belonging to the coumarin family. The core coumarin structure is a benzopyrone, which is prevalent in many natural products and serves as a privileged scaffold in medicinal chemistry and materials science.[1][2] The defining features of this molecule are the ethyl carboxylate group at the 3-position, which influences its electronic properties and potential for further chemical modification, and the acetoxy group at the 7-position. This acetoxy group is a critical functional moiety, often introduced to modulate properties such as solubility, cell permeability, and susceptibility to enzymatic cleavage, making it a "pro-fluorophore" or a prodrug candidate.

Table 1: Chemical Identity and Properties

| Identifier | Value | Source |

| Chemical Name | Ethyl 7-acetoxy-2-oxo-2H-chromene-3-carboxylate | [3] |

| CAS Number | 13209-77-3 | [3][] |

| Molecular Formula | C₁₄H₁₂O₆ | |

| Molecular Weight | 276.24 g/mol | Inferred from Formula |

| Canonical SMILES | CCOC(=O)C1=CC2=C(C=C(C=C2)OC(=O)C)OC1=O | Inferred from Structure |

| Appearance | Expected to be a crystalline solid | Based on related compounds |

Synthesis and Mechanism

The most logical and efficient synthesis of this compound is achieved through the acetylation of its precursor, Ethyl 7-hydroxycoumarin-3-carboxylate. This reaction is a standard esterification of a phenol, a well-established transformation in organic synthesis.

Synthetic Pathway Overview

The synthesis is a two-step process starting from 2,4-dihydroxybenzaldehyde.

-

Knoevenagel Condensation: Reaction of 2,4-dihydroxybenzaldehyde with diethyl malonate to form the coumarin core and yield Ethyl 7-hydroxycoumarin-3-carboxylate.

-

Acetylation: Esterification of the 7-hydroxyl group of the precursor with an acetylating agent to yield the final product.

Caption: Overall synthetic workflow for this compound.

Detailed Experimental Protocol: Acetylation of Ethyl 7-hydroxycoumarin-3-carboxylate

This protocol is based on standard acylation procedures for phenols, as suggested by literature on similar transformations.[2]

Materials:

-

Ethyl 7-hydroxycoumarin-3-carboxylate

-

Acetic Anhydride (or Acetyl Chloride)

-

Pyridine (or another suitable base, e.g., triethylamine)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolution: In a round-bottom flask, dissolve Ethyl 7-hydroxycoumarin-3-carboxylate (1 equivalent) in anhydrous DCM.

-

Base Addition: Add pyridine (1.5-2 equivalents) to the solution. The base acts as a catalyst and scavenges the acidic byproduct.

-

Acetylation: Cool the mixture in an ice bath (0 °C). Slowly add acetic anhydride (1.2 equivalents) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup:

-

Quench the reaction by slowly adding saturated sodium bicarbonate solution to neutralize excess acid and anhydride.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers and wash with water, then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.

Causality and Self-Validation: The use of a base is critical; it deprotonates the phenolic hydroxyl group, increasing its nucleophilicity and facilitating the attack on the electrophilic carbonyl carbon of the acetic anhydride. The aqueous workup is a self-validating step; successful neutralization is visually confirmed by the cessation of effervescence, and phase separation ensures the removal of water-soluble impurities. Purity is finally confirmed by spectroscopic analysis, which should match the predicted data in Section 3.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data

| Technique | Feature | Predicted Chemical Shift / Wavenumber | Rationale and Notes |

| ¹H NMR | -CH₃ (Acetoxy) | ~ δ 2.3 ppm (s, 3H) | Acetyl protons are characteristic singlets in this region. |

| -CH₂- (Ethyl) | ~ δ 4.3 ppm (q, 2H) | Methylene protons adjacent to the ester oxygen. | |

| -CH₃ (Ethyl) | ~ δ 1.3 ppm (t, 3H) | Terminal methyl protons of the ethyl group. | |

| Aromatic Protons | δ 7.0 - 8.8 ppm (m, 4H) | Complex splitting pattern on the coumarin ring. The proton at C4 is typically the most deshielded (~δ 8.7 ppm). | |

| ¹³C NMR | C=O (Lactone) | ~ δ 160 ppm | Carbonyl of the coumarin ring system. |

| C=O (Ester) | ~ δ 164 ppm | Carbonyl of the ethyl ester group. | |

| C=O (Acetoxy) | ~ δ 169 ppm | Carbonyl of the acetyl group. | |

| -CH₃ (Acetoxy) | ~ δ 21 ppm | Methyl carbon of the acetyl group. | |

| IR | C=O Stretching | ~1765 cm⁻¹ (Acetoxy) | Phenolic acetate C=O stretch is typically at a higher wavenumber. |

| C=O Stretching | ~1720-1740 cm⁻¹ (Lactone & Ester) | Overlapping bands for the coumarin lactone and ethyl ester carbonyls. | |

| C-O Stretching | ~1180-1250 cm⁻¹ | Strong bands corresponding to the ester linkages. | |

| Mass Spec. | [M+H]⁺ | m/z 277.07 | Calculated for C₁₄H₁₃O₆⁺ |

Applications and Scientific Insights

The primary value of this compound lies in its potential as a latent fluorescent probe or a targeted drug delivery agent. The acetoxy group fundamentally alters the properties of the parent 7-hydroxycoumarin fluorophore.

Fluorescent Probes and Prodrugs

The 7-hydroxycoumarin core is highly fluorescent, but this fluorescence is often quenched or significantly altered upon esterification of the hydroxyl group. The acetoxy group renders the molecule less fluorescent and more lipophilic. This "caged" design is the basis for its application as a probe.

Caption: Mechanism of action for an esterase-activated fluorescent probe.

Expertise & Causality:

-

Enhanced Permeability: The acetylation of the polar hydroxyl group increases the molecule's lipophilicity. This is a deliberate design choice to improve its ability to cross the lipid bilayer of cell membranes, a common challenge with charged or highly polar molecules.[7]

-

Enzymatic Activation: Once inside a cell, ubiquitous intracellular esterase enzymes can hydrolyze the ester bond of the acetoxy group.[8] This cleavage is irreversible and releases the highly fluorescent Ethyl 7-hydroxycoumarin-3-carboxylate.

-

Turn-On Signal: The enzymatic cleavage results in a "turn-on" fluorescent signal, as the de-caged 7-hydroxycoumarin derivative exhibits significantly higher quantum yield than its acetylated precursor.[7][8] This mechanism allows for real-time monitoring of esterase activity or can be used to confirm intracellular delivery.

Potential in Drug Development

This same principle of enzymatic cleavage can be applied to drug delivery. If the coumarin is attached to a therapeutic agent, the acetoxy group can serve as part of a prodrug strategy. The entire construct remains inactive and cell-permeable until intracellular esterases release the active drug along with the fluorescent reporter, allowing for simultaneous tracking of drug release and therapeutic action.

Conclusion

This compound is a molecule of significant potential for researchers in chemistry and biology. While direct literature is sparse, its properties and behavior can be confidently inferred from the robust body of knowledge surrounding the coumarin scaffold. Its synthesis is straightforward, and its characterization follows predictable spectroscopic rules. The strategic placement of the acetoxy group makes it an excellent candidate for developing advanced "turn-on" fluorescent probes to study intracellular enzymatic activity and for the design of novel prodrugs with integrated imaging capabilities. This guide provides the foundational knowledge and practical protocols necessary for scientists to confidently incorporate this versatile compound into their research endeavors.

References

-

Trostianko, P.V., et al. (2025). Synthesis, spectral properties and TD-DFT calculations of fluorescent mono and diphenyl substituted coumarin-3-carboxylic acids and their ethyl esters. Journal "Functional Materials", 32(3). [Link]

-

Table NMR Spectroscopic Data (500 MHz, MeOD for "TCM"). University of California, Santa Cruz. [Link]

-

Srinivasa, H. T., et al. (2018). Ethyl 7-hydroxycoumarin-3-carboxylate derivatives: Synthesis, characterization and effect of liquid crystal properties. Journal of Molecular Structure. [Link]

-

Abdel-Wahab, B. F., et al. (2014). Ethyl coumarin-3-carboxylate: Synthesis and chemical properties. Organic Communications, 7(1), 1-27. [Link]

-

Ge, Z., et al. (2021). Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes. ACS Medicinal Chemistry Letters. [Link]

-

An Overview on Synthetic Strategies to 3-Acylcoumarins. Synlett. [Link]

-

Srinivasa, H. T., et al. (2018). Ethyl 7-hydroxycoumarin-3-carboxylate derivatives: Synthesis, characterization and effect of liquid crystal properties. Semantic Scholar. [Link]

-

Abdel-Wahab, B. F., et al. (2015). Ethyl Coumarin-3-carboxylate: Synthesis and Chemical Properties. ChemInform. [Link]

-

A New and Efficient Method for the Synthesis of Novel 3-Acetyl Coumarins Oxadiazoles Derivatives with Expected Biological Activity. Molecules. [Link]

-

Kouame, B. K., et al. (2018). Synthesis of new 7-hydroxycoumarin derivatives: Crystal structures and fragmentations processes in ESI-MS. Journal of Chemical and Pharmaceutical Research, 10(9), 108-117. [Link]

-

Witsell, A. K., et al. (2016). Evaluation of a 7-methoxycoumarin-3-carboxylic acid ester derivative as a fluorescent, cell-cleavable, phosphonate protecting group. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Smith, S. R., et al. (2023). Spectroscopy Data for Undergraduate Teaching. Journal of Chemical Education. [Link]

Sources

- 1. acgpubs.org [acgpubs.org]

- 2. chemijournal.com [chemijournal.com]

- 3. 13209-77-3(Ethyl 7-acetoxy-2-oxo-2H-chromene-3-carboxylate) | Kuujia.com [ko.kuujia.com]

- 5. functmaterials.org.ua [functmaterials.org.ua]

- 6. files.eric.ed.gov [files.eric.ed.gov]

- 7. Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of a 7-methoxycoumarin-3-carboxylic acid ester derivative as a fluorescent, cell-cleavable, phosphonate protecting group - PMC [pmc.ncbi.nlm.nih.gov]

Molecular weight of Ethyl 7-acetoxycoumarin-3-carboxylate

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 7-acetoxycoumarin-3-carboxylate

Abstract

This technical guide provides a comprehensive analysis of this compound, a functionalized derivative of the coumarin family. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the fundamental physicochemical properties of the molecule, beginning with a first-principles derivation of its molecular formula and weight. We present a logical synthetic pathway, protocols for characterization, and a discussion of its potential applications, grounded in the established importance of coumarins as versatile scaffolds in scientific research. This guide serves as an authoritative resource, integrating theoretical calculations with practical, field-proven methodologies for synthesis and validation.

The Coumarin Scaffold: A Cornerstone in Chemical and Pharmaceutical Science

Coumarins (2H-1-benzopyran-2-one) and their derivatives represent a prominent class of naturally occurring and synthetic heterocyclic compounds. Their unique structural and photophysical properties have rendered them indispensable in numerous fields. In medicine, they are explored for their anticoagulant, anticancer, anti-inflammatory, and antimicrobial activities.[1][2] In materials science and cell biology, the coumarin core serves as a robust fluorophore for developing fluorescent probes, laser dyes, and sensors.[3]

The subject of this guide, this compound, is a specifically engineered derivative. The introduction of an ethyl carboxylate group at the 3-position and an acetoxy group at the 7-position modifies the electronic and steric properties of the parent coumarin ring, offering a versatile platform for further chemical elaboration or for use as a bioactive agent or molecular probe.

Molecular Identity and Structural Elucidation

A precise understanding of a molecule's identity begins with its structure, formula, and molecular weight. As direct database entries for this specific derivative are sparse, we will derive these properties from its logical precursor, Ethyl 7-hydroxycoumarin-3-carboxylate.

From Precursor to Product: Derivation of Molecular Formula and Weight

The synthesis of this compound logically proceeds from its hydroxylated precursor, Ethyl 7-hydroxycoumarin-3-carboxylate. The identity of this precursor is well-established:

-

Precursor: Ethyl 7-hydroxycoumarin-3-carboxylate

-

CAS Number: 6093-71-6

-

Molecular Formula: C₁₂H₁₀O₅[4]

-

Molecular Weight: 234.21 g/mol [4]

The conversion to the target compound involves the acetylation of the phenolic hydroxyl group at the 7-position. This reaction replaces the hydrogen atom of the hydroxyl group with an acetyl group (-COCH₃).

-

Chemical Transformation: R-OH → R-O-COCH₃

-

Change in Atomic Composition: Loss of one Hydrogen (H) atom, gain of one acetyl group (C₂H₃O).

-

Net Change: + C₂H₂O

Applying this transformation to the precursor's formula:

-

Initial Formula (C₁₂H₁₀O₅) + Net Change (C₂H₂O) = Final Formula (C₁₄H₁₂O₆)

From this derived molecular formula, we can calculate the theoretical molecular weight:

-

Molecular Weight (MW) = (14 × Atomic Weight of C) + (12 × Atomic Weight of H) + (6 × Atomic Weight of O)

-

MW = (14 × 12.011) + (12 × 1.008) + (6 × 15.999)

-

MW = 276.24 g/mol

Chemical Structure and Nomenclature

The structure consists of the bicyclic coumarin core, an ethyl ester at position 3, and an acetate ester at position 7.

-

IUPAC Name: Ethyl 7-(acetyloxy)-2-oxo-2H-chromene-3-carboxylate

-

Common Synonyms: 7-Acetoxy-3-carbethoxycoumarin, Ethyl 7-acetoxy-2-oxo-1-benzopyran-3-carboxylate

Caption: 2D Structure of this compound.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. Properties for the well-characterized precursor are included for comparative context.

| Property | This compound | Ethyl 7-hydroxycoumarin-3-carboxylate (Precursor) | Reference |

| Molecular Formula | C₁₄H₁₂O₆ | C₁₂H₁₀O₅ | Derived /[4] |

| Molecular Weight | 276.24 g/mol (Calculated) | 234.21 g/mol | Calculated /[4] |

| CAS Number | Not assigned | 6093-71-6 | N/A /[4] |

| Appearance | Expected: White to off-white crystalline powder | White to beige crystalline powder | N/A /[4] |

| Melting Point | Expected: >100 °C | 172 °C | N/A /[4] |

Synthesis and Characterization Protocol

The trustworthiness of the calculated molecular weight is validated through a robust synthetic protocol and subsequent analytical characterization, primarily mass spectrometry.

Two-Step Synthetic Workflow

The synthesis is a logical two-step process: (1) Formation of the coumarin core via Knoevenagel condensation, followed by (2) Acetylation of the phenolic hydroxyl group.

Caption: Synthetic workflow for this compound.

Experimental Protocol

Step 1: Synthesis of Ethyl 7-hydroxycoumarin-3-carboxylate

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 2,4-dihydroxybenzaldehyde (1.0 eq) and diethyl malonate (1.1 eq) in absolute ethanol.

-

Catalysis: Add a catalytic amount of piperidine (approx. 0.1 eq) to the mixture.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture in an ice bath. The product will precipitate out of the solution.

-

Purification: Collect the solid product by vacuum filtration, wash with cold ethanol to remove unreacted starting materials, and dry under vacuum. The resulting solid is Ethyl 7-hydroxycoumarin-3-carboxylate.[1]

Step 2: Synthesis of this compound

-

Reactant Preparation: Suspend the dried Ethyl 7-hydroxycoumarin-3-carboxylate (1.0 eq) in pyridine in a flask.

-

Acetylation: Add acetic anhydride (1.5 eq) dropwise to the suspension while stirring. The mixture should become a clear solution as the reaction proceeds.

-

Reaction: Stir the reaction at room temperature for 12-18 hours.

-

Work-up: Pour the reaction mixture into a beaker of ice-cold water. The acetylated product will precipitate as a white solid.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Validation by Mass Spectrometry

The definitive confirmation of the molecular weight is achieved through mass spectrometry.

-

Technique: Electrospray Ionization Mass Spectrometry (ESI-MS) is ideal for this polar molecule.

-

Expected Result: In positive ion mode, the primary species observed would be the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺.

-

Validation Criteria:

-

[M+H]⁺ Peak: An observed mass-to-charge ratio (m/z) of 277.07 (C₁₄H₁₃O₆⁺).

-

[M+Na]⁺ Peak: An observed mass-to-charge ratio (m/z) of 299.05 (C₁₄H₁₂O₆Na⁺).

-

-

Causality: The presence of these specific high-intensity peaks in the mass spectrum provides direct, irrefutable evidence of the compound's molecular formula and validates the calculated molecular weight of 276.24 g/mol .

Potential Applications in Research and Development

The structure of this compound suggests several potential applications:

-

Prodrug Development: The 7-acetoxy group is an ester that can be readily cleaved by intracellular esterase enzymes. This makes the compound a candidate for a prodrug strategy, where the active form would be the 7-hydroxycoumarin derivative, released upon enzymatic action within a cell.[5]

-

Fluorescent Probe Synthesis: The acetoxy group serves as a "caged" fluorophore. Deacetylation by esterases can lead to a significant change in fluorescence (e.g., a "turn-on" response), making it a valuable scaffold for designing enzyme-activated fluorescent probes.[6]

-

Synthetic Intermediate: The ethyl carboxylate at the 3-position is a versatile chemical handle. It can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, allowing for its conjugation to other molecules of interest, such as peptides, targeting ligands, or polymers.[5]

Conclusion

This guide has systematically established the core physicochemical properties of this compound. Through a logical derivation from its known precursor, the molecular formula has been determined as C₁₄H₁₂O₆ , corresponding to a theoretical molecular weight of 276.24 g/mol . A robust, field-standard synthetic protocol and a clear method for analytical validation via mass spectrometry provide a self-validating system for any researcher working with this compound. The unique combination of a reactive ester handle and a protected phenolic fluorophore makes this compound a compound of significant interest for applications in medicinal chemistry and chemical biology.

References

-

ChemBK. Ethyl 7-Hydroxycoumarin-3-carboxylate. Available at: [Link]. (Accessed: Jan 13, 2026).

-

Abdel-Wahab, B. F., Mohamed, H., & Farhat, A. A. (2014). Ethyl coumarin-3-carboxylate: Synthesis and chemical properties. ACG Publications. Available at: [Link]. (Accessed: Jan 13, 2026).

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 928228, 7-Acetoxycoumarin. Available at: [Link]. (Accessed: Jan 13, 2026).

-

Abdel-Wahab, B. F., Mohamed, H., & Farhat, A. A. (2015). Ethyl Coumarin-3-carboxylate: Synthesis and Chemical Properties. Semantic Scholar. Available at: [Link]. (Accessed: Jan 13, 2026).

-

MDPI. Synthesis and Anticancer Evaluation of Novel 7-Aza-Coumarine-3-Carboxamides. Available at: [Link]. (Accessed: Jan 13, 2026).

-

Srinivasa, H. T., Palakshamurthy, B. S., & Mohammad, A. (2018). Ethyl 7-hydroxycoumarin-3-carboxylate derivatives: Synthesis, characterization and effect of liquid crystal properties. ResearchGate. Available at: [Link]. (Accessed: Jan 13, 2026).

-

Srinivasa, H. T., et al. (2018). Ethyl 7-hydroxycoumarin-3-carboxylate derivatives: Synthesis, characterization and effect of liquid crystal properties. ResearchGate. Available at: [Link]. (Accessed: Jan 13, 2026).

Sources

- 1. acgpubs.org [acgpubs.org]

- 2. [PDF] Ethyl Coumarin‐3‐carboxylate: Synthesis and Chemical Properties | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Ethyl 7-Hydroxycoumarin-3-carboxylate 98.0+%, TCI America 200 mg | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 5. Synthesis and Anticancer Evaluation of Novel 7-Aza-Coumarine-3-Carboxamides [mdpi.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Purity Analysis of Ethyl 7-acetoxycoumarin-3-carboxylate

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the purity of Ethyl 7-acetoxycoumarin-3-carboxylate. Moving beyond a simple recitation of methods, this document elucidates the scientific rationale behind the analytical strategy, ensuring a robust and self-validating approach to quality control.

Introduction and Physicochemical Characterization

This compound is a derivative of the widely studied coumarin scaffold, a class of compounds known for their diverse biological activities.[1][2] The purity of this compound is paramount for its use in research and development, as even trace impurities can significantly alter biological outcomes or compromise the integrity of experimental data.

A thorough purity analysis begins with an understanding of the molecule's fundamental properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Rationale and Significance |

| Molecular Formula | C₁₄H₁₂O₅ | Confirms the elemental composition. |

| Molecular Weight | 260.24 g/mol | Essential for mass spectrometry and preparation of standard solutions. |

| CAS Number | 13209-77-3 | Provides a unique identifier for the compound.[3] |

| Appearance | White to off-white crystalline powder | A visual inspection is the first, simple indicator of purity. Deviations in color may suggest the presence of impurities. |

| Melting Point | Approx. 135-138 °C (Predicted) | A sharp melting point range is indicative of high purity. A broad or depressed range suggests the presence of impurities. This value is an estimate based on similar structures. |

| Solubility | Soluble in acetonitrile, methanol, ethyl acetate, DMSO; sparingly soluble in water. | Crucial for selecting appropriate solvents for chromatographic analysis and sample preparation. |

| UV Absorbance (λmax) | Approx. 320-330 nm in Methanol/Acetonitrile (Predicted) | Key parameter for developing a selective and sensitive HPLC-UV detection method. Coumarin derivatives are known to have strong UV absorbance in this region.[4] |

Understanding the Synthetic Landscape: A Prerequisite for Impurity Profiling

An effective purity analysis is not a blind screening process; it is an informed investigation based on the compound's synthetic route. The most logical and common synthesis of this compound proceeds in two key stages, each with its own potential for introducing specific impurities.

Synthesis Pathway

Stage 1: Knoevenagel Condensation The synthesis typically begins with the Knoevenagel condensation of 2,4-dihydroxybenzaldehyde with diethyl malonate, catalyzed by a base such as piperidine, to yield Ethyl 7-hydroxycoumarin-3-carboxylate.[1]

Stage 2: Acetylation The subsequent step involves the acetylation of the hydroxyl group at the C-7 position using an acetylating agent like acetic anhydride, often in the presence of a base catalyst.

Anticipated Impurity Profile

Based on this synthetic route, a logical impurity profile can be constructed. This proactive approach allows for the development of analytical methods specifically targeted at separating and quantifying these likely contaminants.

Table 2: Potential Process-Related Impurities

| Impurity Name | Structure | Origin | Potential Impact |

| 2,4-Dihydroxybenzaldehyde | Starting Material | Incomplete reaction in Stage 1. | May have its own biological activity and interfere with assays. |

| Diethyl Malonate | Starting Material | Incomplete reaction in Stage 1. | Generally considered low toxicity, but can affect crystallization. |

| Ethyl 7-hydroxycoumarin-3-carboxylate | Intermediate | Incomplete acetylation in Stage 2. | Most probable impurity. Structurally similar and may have different efficacy or solubility. |

| Acetic Acid | Reagent Byproduct | Residual from acetylation. | Can alter pH and affect stability; generally removed during workup. |

| Diacetylated Species | Side Product | Potential for over-acetylation, though less likely. | Unlikely, but possible under harsh conditions. |

Potential Degradation Products

The stability of the final compound is also a critical aspect of purity. The ester and acetoxy functional groups are susceptible to hydrolysis.

-

Hydrolysis of the 7-acetoxy group: This would yield Ethyl 7-hydroxycoumarin-3-carboxylate, the primary process-related impurity.

-

Hydrolysis of the ethyl ester: This would lead to 7-acetoxycoumarin-3-carboxylic acid.

-

Reactions at the C3-C4 double bond: Advanced oxidation or exposure to certain nucleophiles could potentially lead to ring-opening or addition products.[5]

Orthogonal Analytical Strategy for Purity Verification

A single analytical technique is insufficient to declare a compound as "pure." A robust purity assessment relies on an orthogonal approach, employing multiple analytical techniques that measure different physicochemical properties of the molecule. This ensures that impurities are not co-eluting or otherwise masked.

High-Performance Liquid Chromatography (HPLC): The Cornerstone of Purity Assessment

HPLC with UV detection is the primary technique for determining the purity of this compound due to the compound's strong chromophore. The goal is to develop a method that can separate the main component from all potential process-related and degradation impurities.

3.1.1. Rationale for Method Development

-

Stationary Phase: A C18 reversed-phase column is the logical first choice. The nonpolar stationary phase will interact with the relatively nonpolar coumarin backbone, providing good retention.

-

Mobile Phase: A gradient elution using a mixture of a weak acid (like formic or acetic acid) in water and an organic modifier (acetonitrile or methanol) is recommended. The acidic mobile phase ensures that any potential carboxylic acid impurities are protonated, leading to sharper peaks. A gradient is necessary to ensure that both early-eluting polar impurities (like 2,4-dihydroxybenzaldehyde) and late-eluting nonpolar impurities are resolved from the main peak.

-

Detection Wavelength: Based on the predicted UV spectrum, a detection wavelength around 325 nm should provide high sensitivity for the analyte while potentially minimizing interference from impurities lacking the extensive conjugated system of the coumarin ring. A photodiode array (PDA) detector is highly recommended to assess peak purity and to develop a spectral library.

3.1.2. Experimental Protocol: HPLC-UV Purity Method

-

Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.

-

Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient Program:

-

0-2 min: 40% B

-

2-15 min: 40% to 90% B

-

15-18 min: 90% B

-

18-18.1 min: 90% to 40% B

-

18.1-25 min: 40% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: PDA detection, monitor at 325 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh approximately 5 mg of this compound and dissolve in 10 mL of acetonitrile to create a 0.5 mg/mL stock solution. Further dilute as necessary.

3.1.3. Method Validation (Trustworthiness)

The described method must be validated according to ICH guidelines to ensure its reliability.[6]

-

Specificity: Inject a blank (diluent), the analyte, and a spiked sample containing all potential impurities to demonstrate that the method can resolve all components.

-

Linearity: Analyze a series of solutions of known concentration (e.g., 5-150% of the target concentration) to establish a linear relationship between concentration and peak area (R² > 0.999).

-

Accuracy: Perform recovery studies by spiking a placebo with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, 120%).

-

Precision: Assess repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days, by different analysts) to ensure the method produces consistent results (%RSD < 2%).

-

Limit of Quantitation (LOQ) and Limit of Detection (LOD): Determine the lowest concentration of the analyte that can be reliably quantified and detected, respectively. This is crucial for quantifying trace impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS): Impurity Identification

For any unknown peaks observed in the HPLC chromatogram, LC-MS is the definitive tool for identification. By coupling the HPLC separation to a mass spectrometer, both retention time and mass-to-charge ratio (m/z) can be obtained.

3.2.1. Expected Fragmentation Pattern

In positive ion electrospray ionization (ESI+), the protonated molecule [M+H]⁺ at m/z 261.07 would be expected. Key fragmentations can be predicted:

-

Loss of the acetoxy group as ketene (-42 Da): A prominent fragment at m/z 219, corresponding to the protonated Ethyl 7-hydroxycoumarin-3-carboxylate. This is a very characteristic fragmentation for acetylated phenols.

-

Loss of the ethoxy group from the ester (-45 Da): A fragment at m/z 216.

-

Loss of CO from the pyrone ring (-28 Da): A common fragmentation pathway for coumarins, leading to a benzofuran-like ion.[7]

The presence of a peak at m/z 235 would strongly suggest the presence of the Ethyl 7-hydroxycoumarin-3-carboxylate impurity ([M+H]⁺).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation

While chromatography assesses purity, NMR spectroscopy provides unequivocal confirmation of the molecular structure. Both ¹H and ¹³C NMR should be performed.

3.3.1. Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz)

-

δ ~8.5 ppm (s, 1H): Proton at C4.

-

δ ~7.6 ppm (d, 1H): Proton at C5.

-

δ ~7.1 ppm (dd, 1H): Proton at C6.

-

δ ~7.0 ppm (d, 1H): Proton at C8.

-

δ ~4.4 ppm (q, 2H): Methylene protons of the ethyl ester.

-

δ ~2.3 ppm (s, 3H): Methyl protons of the acetoxy group.

-

δ ~1.4 ppm (t, 3H): Methyl protons of the ethyl ester.

The absence of a broad singlet in the δ 9-11 ppm region confirms the acetylation of the 7-hydroxy group. The presence of a singlet at ~2.3 ppm is the key indicator of the acetoxy group.

Ancillary Purity Analyses

-

Karl Fischer Titration: To determine the water content, as residual water can promote hydrolysis.

-

Residue on Ignition (ROI) / Sulfated Ash: To quantify the amount of inorganic impurities (e.g., residual catalysts or salts).

Conclusion: A Framework for Assured Quality

The purity analysis of this compound is a multi-faceted process that integrates knowledge of its synthesis, potential degradation pathways, and physicochemical properties. The cornerstone of this analysis is a validated, stability-indicating HPLC method, which provides quantitative data on the main component and its related substances. This chromatographic data must be supported by orthogonal techniques, primarily LC-MS for impurity identification and NMR for structural confirmation. By adopting this comprehensive and scientifically-grounded strategy, researchers and developers can ensure the quality, consistency, and reliability of their material, which is the fundamental prerequisite for its successful application in any scientific endeavor.

References

-

Synthesis, spectral properties and TD-DFT calculations of fluorescent mono and diphenyl substituted coumarin-3-carboxylic acids and their ethyl esters. Journal "Functional Materials". [Link]

-

Degradation Mechanisms of 4,7-Dihydroxycoumarin Derivatives in Advanced Oxidation Processes: Experimental and Kinetic DFT Study. MDPI. [Link]

-

Synthesis of new 7-hydroxycoumarin derivatives: Crystal structures and fragmentations processes in ESI-MS. Journal of Chemical and Pharmaceutical Research. [Link]

-

Ethyl 7-hydroxycoumarin-3-carboxylate derivatives: Synthesis, characterization and effect of liquid crystal properties. ResearchGate. [Link]

-

Impurity Profiling of Challenging Active Pharmaceutical Ingredients without Chromophore. University of Vienna. [Link]

-

Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts. [Link]

-

Validation of HPLC methods in pharmaceutical analysis. ResearchGate. [Link]

-

Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. The Open Analytical Chemistry Journal. [Link]

-

Synthesis, spectral properties and TD-DFT calculations of fluorescent mono and diphenyl substituted coumarin-3-carboxylic acids and their ethyl esters. Journal "Functional Materials". [Link]

-

Fragmentation Patterns in Mass Spectra - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

-

Ethyl 7-hydroxycoumarin-3-carboxylate derivatives: Synthesis, characterization and effect of liquid crystal properties. Semantic Scholar. [Link]

-

Ethyl coumarin-3-carboxylate: Synthesis and chemical properties. ACG Publications. [Link]

-

Ethyl 7-hydroxycoumarin-3-carboxylate derivatives: Synthesis, characterization and effect of liquid crystal properties. Semantic Scholar. [Link]

-

Development and validation of an analytical method using High Performance Liquid Chromatography (HPLC) to determine ethyl butyla. SciELO. [Link]

-

A Validated HPLC-UV-ESI-IT-MS Method for the Quantification of Carnosol in Lepechinia mutica, a Medicinal Plant Endemic to Ecuador. MDPI. [Link]

Sources

- 1. acgpubs.org [acgpubs.org]

- 2. Ethyl 7-hydroxycoumarin-3-carboxylate derivatives: Synthesis, characterization and effect of liquid crystal properties | Semantic Scholar [semanticscholar.org]

- 3. tcichemicals.com [tcichemicals.com]

- 4. functmaterials.org.ua [functmaterials.org.ua]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. mdpi.com [mdpi.com]

- 7. benthamopen.com [benthamopen.com]

An In-depth Technical Guide to Ethyl 7-acetoxycoumarin-3-carboxylate: From Synthesis to Application

For researchers, scientists, and drug development professionals, the strategic selection of molecular tools is paramount to success. Ethyl 7-acetoxycoumarin-3-carboxylate, a key fluorogenic substrate, offers a powerful solution for the sensitive detection of esterase activity, a critical parameter in numerous biological processes and a hallmark of cell viability. This guide provides a comprehensive technical overview of this versatile compound, from its chemical synthesis and characterization to its practical application in cell-based assays, grounded in established scientific principles and methodologies.

Introduction: The Significance of this compound

This compound belongs to the coumarin family, a class of compounds renowned for their fluorescent properties.[1][2] The core utility of this molecule lies in its design as an esterase-responsive probe. In its native state, the 7-acetoxy group quenches the fluorescence of the coumarin core. Upon enzymatic cleavage of the acetyl group by intracellular esterases, the highly fluorescent product, Ethyl 7-hydroxycoumarin-3-carboxylate, is liberated. This "turn-on" fluorescent response provides a direct and quantifiable measure of esterase activity, which is a reliable indicator of cell health and viability.[3][4] The small molecular size and cell-permeable nature of this probe further enhance its utility in live-cell imaging and high-throughput screening applications.[5]

Synthesis and Characterization: A Self-Validating Protocol

The synthesis of this compound is a two-step process, beginning with the formation of the coumarin core, followed by acetylation. The causality behind each step is crucial for ensuring a high-purity final product.

Step 1: Synthesis of Ethyl 7-hydroxycoumarin-3-carboxylate via Knoevenagel Condensation

The foundational coumarin scaffold is efficiently constructed using the Knoevenagel condensation.[6] This reaction involves the base-catalyzed condensation of 2,4-dihydroxybenzaldehyde with diethyl malonate.

The reaction proceeds through a well-established mechanism. A basic catalyst, such as piperidine, deprotonates the active methylene group of diethyl malonate to form a stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the 2,4-dihydroxybenzaldehyde. Subsequent intramolecular cyclization and dehydration yield the coumarin ring system.

Caption: Knoevenagel condensation for coumarin synthesis.

-

In a round-bottom flask, dissolve 2,4-dihydroxybenzaldehyde (1 equivalent) and diethyl malonate (1.2 equivalents) in absolute ethanol.

-

Add a catalytic amount of piperidine (0.1 equivalents) to the mixture.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Acidify the mixture with dilute hydrochloric acid to precipitate the product.

-

Filter the resulting solid, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from ethanol to obtain pure Ethyl 7-hydroxycoumarin-3-carboxylate as a pale-yellow solid.

Step 2: Acetylation of Ethyl 7-hydroxycoumarin-3-carboxylate

The final step involves the acetylation of the 7-hydroxy group to yield the non-fluorescent probe. Acetic anhydride is a common and effective acetylating agent, with pyridine often used as a catalyst and base to neutralize the acetic acid byproduct.

-

Suspend Ethyl 7-hydroxycoumarin-3-carboxylate (1 equivalent) in a mixture of acetic anhydride (3 equivalents) and pyridine (1.5 equivalents).

-

Stir the mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by TLC.

-

After completion, pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the solid, wash thoroughly with water to remove any remaining pyridine and acetic acid, and dry.

-

Recrystallize the product from a suitable solvent system, such as ethanol/water, to yield pure this compound.

Characterization of this compound

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum should confirm the presence of the ethyl ester group (triplet and quartet), the aromatic protons of the coumarin ring, and a characteristic singlet for the acetyl methyl protons.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbons of the ester and lactone, the acetyl carbonyl, and the aromatic carbons.

-

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound (276.24 g/mol ).[7]

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, including the ester and lactone carbonyl stretches.

Commercial Suppliers of this compound

For researchers who prefer to purchase the compound, several reputable suppliers offer this compound. It is crucial to consider the purity and available quantities when selecting a supplier.

| Supplier | CAS Number | Purity | Available Quantities |

| BOC Sciences | 13209-77-3 | >98% | Inquire |

| Arctom Scientific | 13209-77-3 | Inquire | Flexible sizes |

| APEX science | 13209-77-3 | 98% | Inquire |

| Chem-Impex | 6093-71-6 (precursor) | ≥ 98% (GC) | Inquire |

| TCI America | 6093-71-6 (precursor) | >98.0% | 200 mg, 1 g, 5 g |

Application in Cell-Based Assays: A Workflow for Determining Cell Viability

The primary application of this compound is in the fluorometric determination of esterase activity as a measure of cell viability.[8] The following is a detailed workflow for a typical cell-based assay.

Caption: Workflow for a cell viability assay.

Experimental Protocol: Cell Viability Assay

-

Cell Seeding: Plate cells in a 96-well microplate at a desired density and allow them to adhere overnight.

-

Treatment: Treat the cells with the test compound at various concentrations and incubate for the desired exposure time. Include appropriate positive and negative controls.

-

Probe Addition: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a suitable buffer (e.g., PBS) to the final working concentration (typically in the low micromolar range). Add the diluted probe to each well.

-

Incubation: Incubate the plate at 37°C for a period of 30-60 minutes to allow for cellular uptake and enzymatic cleavage of the probe.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the hydrolyzed product (Ethyl 7-hydroxycoumarin-3-carboxylate), typically around 360 nm for excitation and 460 nm for emission.

-

Data Analysis: Subtract the background fluorescence from all readings. Plot the fluorescence intensity against the concentration of the test compound to determine the EC₅₀ or IC₅₀ value.

The functionality of this compound as a probe is predicated on a straightforward enzymatic reaction. The non-fluorescent, cell-permeable probe passively diffuses across the cell membrane. Inside viable cells, ubiquitous intracellular esterases recognize and hydrolyze the ester bond of the 7-acetoxy group. This cleavage releases the highly fluorescent 7-hydroxycoumarin derivative, which is less membrane-permeable and is therefore retained within the cell, leading to an accumulation of a fluorescent signal. The intensity of this signal is directly proportional to the esterase activity, and by extension, the number of viable cells.[9][10]

Caption: Mechanism of esterase-cleavable probe activation.

Quality Control and Best Practices

To ensure the reliability and reproducibility of experimental results, rigorous quality control of this compound is essential.

-

Purity Assessment: The purity of the compound should be verified by High-Performance Liquid Chromatography (HPLC) to ensure the absence of fluorescent impurities, particularly the hydrolyzed product, which would lead to high background signals.

-

Stability and Storage: The compound should be stored in a cool, dark, and dry place to prevent hydrolysis and degradation. Stock solutions in anhydrous DMSO are typically stable for extended periods when stored at -20°C.

-

Assay Optimization: The optimal concentration of the probe and the incubation time should be determined for each cell type and experimental condition to ensure a linear signal response and avoid cytotoxicity from the probe or solvent.

Conclusion

This compound is a robust and sensitive tool for the real-time assessment of cellular esterase activity. Its straightforward synthesis, well-defined mechanism of action, and commercial availability make it an invaluable asset for researchers in cell biology, drug discovery, and toxicology. By adhering to the principles and protocols outlined in this guide, scientists can confidently employ this fluorogenic probe to generate high-quality, reproducible data.

References

-

Abdel-Wahab, B. F., Mohamed, H. A., & Farhat, A. A. (2014). Ethyl coumarin-3-carboxylate: Synthesis and chemical properties. ACG Publications.[6]

-

Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments. (2023). MDPI.[11]

-

Application Notes and Protocols: Cell Imaging with Coumarin-Based Fluorescent Markers. (2025). Benchchem.[5]

-

Gouda, M. A. (n.d.). An Overview on Synthetic Strategies to 3-Acylcoumarins. Indian Journal of Heterocyclic Chemistry.[12]

-

Kotali, A., et al. (2012). 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications. Journal of the Serbian Chemical Society.

-

Lu, Y., et al. (2018). A sensitive and rapid “off–on” fluorescent probe for the detection of esterase and its application in evaluating cell status and discrimination of living cells and dead cells. Analyst.[9]

-

Molecularinfo.com. (n.d.). 7-acetoxy-2-oxo-2H-chromene-3-carboxylic acid ethyl ester molecular information. Retrieved from [Link][7]

-

Raunio, H., et al. (2020). Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro. International Journal of Molecular Sciences.[1][13]

-

Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link][14]

-

Takaoka, Y., et al. (2017). Activatable fluorescence probes for hydrolase enzymes based on coumarin-hemicyanine hybrid fluorophore with large Stokes shift. The Royal Society of Chemistry.[15]

-

Tian, Y., et al. (2025). Torsion-induced π-conjugation Offers an Approach to Small Coumarin-based Color-changing Fluorescent Sensors of Esterase Activity. PubMed.[3]

-

Tomaš, J., et al. (2024). Enzyme-Triggered Chromogenic and Fluorogenic Probes for Myrosinase Activity Detection. Journal of agricultural and food chemistry.[2]

-

Wang, L., et al. (2013). A Comparative Analysis of Coumarin-Based Fluorescent Probes for Cellular Imaging and Diagnostics. Benchchem.[16]

-

Xiang, J., et al. (2021). New Advances in the Exploration of Esterases with PET and Fluorescent Probes. MDPI.[4]

-

Zhang, X., et al. (2019). Microplate-Based Enzymatic Activity Assay Protocol Powered by Activity-Based Probes. ChemRxiv.[17]

Sources

- 1. Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro [mdpi.com]

- 2. [PDF] Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro | Semantic Scholar [semanticscholar.org]

- 3. Torsion-induced π-conjugation Offers an Approach to Small Coumarin-based Color-changing Fluorescent Sensors of Esterase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New Advances in the Exploration of Esterases with PET and Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. acgpubs.org [acgpubs.org]

- 7. molecularinfo.com [molecularinfo.com]

- 8. rsc.org [rsc.org]